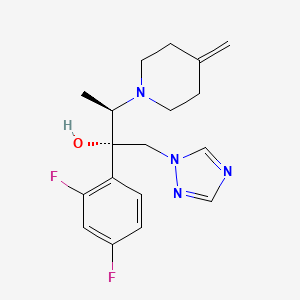

(2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Description

This compound is a triazole-containing small molecule characterized by a stereospecific (2S,3R) configuration, a 2,4-difluorophenyl group, and a 4-methylenepiperidin-1-yl substituent. The 4-methylenepiperidinyl group distinguishes it from other triazole derivatives, likely influencing its solubility, target binding, and metabolic stability. A patent (IN201641007984) details its synthesis via stereoselective methods, emphasizing scalability and purity .

Properties

IUPAC Name |

(2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEZZTICAUWDHU-KDOFPFPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on recent research findings.

The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 520.6 g/mol |

| Melting Point | 123-128°C (dec.) |

| Boiling Point | 508.6 ± 60.0 °C (Predicted) |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) |

| Solubility | Slightly soluble in chloroform and methanol |

| pKa | 11.54 ± 0.29 (Predicted) |

These properties suggest that the compound is stable under specific conditions, making it suitable for further biological evaluation.

Research indicates that the compound exhibits multiple mechanisms of action:

- Anticancer Activity : The compound has shown potential anticancer effects through inhibition of key enzymes involved in tumor progression. Specifically, it has been linked to the inhibition of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling and inflammation associated with cancer progression .

- Cholinesterase Inhibition : It has demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . This dual inhibition suggests potential for cognitive enhancement and neuroprotection.

- Antimicrobial Properties : The compound's structural features may confer activity against various pathogens, although specific studies are still required to elucidate its full antimicrobial spectrum.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects : In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. The results indicated a significant induction of apoptosis in treated cells .

- Neuroprotective Effects : A study investigating cholinesterase inhibition found that the compound could effectively reduce acetylcholine breakdown, leading to increased levels of this neurotransmitter in vitro. This effect was correlated with improved cognitive function in animal models .

Research Findings

Recent literature highlights several important findings regarding the biological activity of the compound:

- Structure-Activity Relationship (SAR) : The presence of fluorine atoms and specific piperidine substitutions were found to enhance biological activity significantly. These modifications appear to improve binding affinity to target proteins involved in cancer and neurodegenerative pathways .

- Potential as a Therapeutic Agent : Given its multifaceted biological activities, there is ongoing research into its use as a therapeutic agent for cancer treatment and neurodegenerative diseases. The compound's ability to modulate key pathways makes it a candidate for further clinical evaluation .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity : The triazole moiety in this compound is structurally related to well-known antifungal agents such as voriconazole and posaconazole. Research has indicated that compounds with similar structures exhibit potent antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes .

Anticancer Potential : Preliminary studies suggest that triazole derivatives can exhibit anticancer activity by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. The specific substitution patterns on the phenyl and piperidine rings may enhance selectivity towards certain cancer types .

Biological Studies

Receptor Binding Studies : The compound's ability to interact with various biological receptors has been explored. For instance, its structural features suggest potential binding affinity for serotonin receptors, which could be relevant in treating mood disorders or anxiety .

In Vivo Studies : Animal model studies have shown that triazole-containing compounds can modulate immune responses, making them candidates for further investigation in immunotherapy applications. The effects on cytokine production and T-cell activation are areas of active research .

Synthesis and Derivatives

The synthesis of (2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions that allow for the introduction of various substituents on the core structure. This flexibility enables the development of derivatives with enhanced pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Voriconazole Analogues : Research comparing this compound to voriconazole showed that certain modifications could improve antifungal potency while reducing side effects associated with existing treatments .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that specific derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cells, warranting further exploration into their mechanisms of action .

- Neuropharmacological Effects : Studies have indicated that some derivatives exhibit anxiolytic-like effects in rodent models, suggesting potential applications in treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs share core features (triazole, difluorophenyl) but differ in substituents, leading to divergent bioactivity and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Molecular weight inferred from analogs in –9.

Key Findings :

Fluorine vs. Chlorine: Fluorine in the target compound reduces metabolic degradation compared to chlorine-containing analogs (), which may prolong half-life .

Similarity Metrics :

- Computational models (e.g., Tanimoto/Dice coefficients) suggest moderate similarity (~65–75%) between the target compound and pyrimidine/cyclopropyl analogs, aligning with ’s methodology . Lower similarity (<50%) is inferred for dichlorophenyl derivatives due to electronic and steric disparities .

Pharmacokinetics :

- The methylenepiperidinyl group may enhance aqueous solubility compared to hydrophobic pyrimidine or aromatic dichlorophenyl groups, as seen in ’s comparison of SAHA analogs .

Synthetic Accessibility :

- The target compound’s patented synthesis () offers scalability advantages over analogs requiring complex resolutions (e.g., ’s fluoropyrimidine derivative) .

Research Implications

- Target Specificity : The methylenepiperidinyl group likely confers unique binding modes to fungal CYP51 or similar enzymes, differentiating it from pyrimidine-based antifungals .

- Drug Design : Substituent choice (e.g., fluorine, piperidine) balances lipophilicity, solubility, and metabolic stability, as highlighted in QSAR models () .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of this compound?

- Methodological Answer : The synthesis requires precise control of stereochemistry, particularly at the (2S,3R) configuration. A patented process involves coupling intermediates under inert conditions, followed by purification via chiral chromatography to isolate the enantiomerically pure product . Critical parameters include reaction temperature (maintained below -10°C during nucleophilic substitution) and solvent choice (e.g., THF for minimizing side reactions). Yield improvements (up to 78%) are achieved by using catalytic amounts of Pd-based catalysts for cross-coupling steps.

Q. How can researchers confirm the stereochemical configuration of the compound?

- Methodological Answer : Combine X-ray crystallography with NMR spectroscopy. For example, NOESY experiments can validate spatial proximity between the 4-methylenepiperidin-1-yl group and the difluorophenyl ring. Crystallographic data from structurally analogous compounds (e.g., (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl) derivatives) demonstrate that the triazole ring orientation correlates with bioactivity . Computational modeling (DFT) further refines stereochemical assignments.

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomeric impurities. LC-MS confirms molecular weight (expected m/z: 379.35 for [M+H]+), while differential scanning calorimetry (DSC) identifies polymorphic forms. Residual solvents (e.g., DCM) are quantified via GC-MS per ICH guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across related analogs?

- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies. For example, replacing the 4-methylenepiperidin-1-yl group with 5-fluoropyrimidin-4-yl (as in ) reduces antifungal activity by 40%, suggesting the methylene group is critical for target binding . Use isothermal titration calorimetry (ITC) to compare binding affinities and molecular dynamics simulations to map interactions with fungal CYP51 enzymes.

Q. What strategies are effective for identifying the compound’s biological targets?

- Methodological Answer : Employ chemical proteomics (e.g., affinity chromatography with a biotinylated derivative) to isolate binding proteins from fungal lysates. Cross-reference with transcriptomic data from Candida albicans treated with the compound to identify upregulated efflux pumps or downregulated ergosterol biosynthesis genes . Validate targets via CRISPR-Cas9 knockout strains and measure MIC shifts.

Q. How can formulation stability challenges be addressed for in vivo studies?

- Methodological Answer : Conduct accelerated stability studies under varying pH (4–8) and temperature (4–40°C). The compound’s triazole moiety is prone to oxidation; thus, lyophilization with cyclodextrin (e.g., HP-β-CD) improves aqueous solubility and reduces degradation. Monitor degradation products via UPLC-QTOF and adjust storage to inert atmospheres (N2) at 2–8°C .

Q. What computational approaches predict metabolic liabilities?

- Methodological Answer : Use in silico tools like MetaSite to identify vulnerable sites (e.g., oxidation of the methylene group). Compare with microsomal incubation data (human/rat liver microsomes) to validate predictions. Introduce deuterium at metabolically labile positions to prolong half-life, as seen in related difluorophenyl-triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.